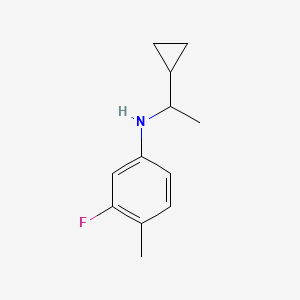

N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline

Description

N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline (CAS: 1096869-26-9) is a substituted aniline derivative characterized by a cyclopropylethylamine moiety attached to a fluorinated and methylated benzene ring. This compound has been cataloged by suppliers such as CymitQuimica and ABChem, with reported purity levels of 98% . Its synthesis typically involves reductive amination between cyclopropylethanone and substituted anilines, a method validated in related compounds like N-(1-cyclopropylethyl)-4-methoxyaniline, which achieved 90% yield and 93% enantiomeric excess (ee) under optimized conditions .

Key structural features include:

- Fluorine at the 3-position: Enhances electronic effects and lipophilicity.

- Methyl group at the 4-position: Contributes to steric and electronic modulation.

Properties

Molecular Formula |

C12H16FN |

|---|---|

Molecular Weight |

193.26 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline |

InChI |

InChI=1S/C12H16FN/c1-8-3-6-11(7-12(8)13)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3 |

InChI Key |

FLGDKEQRQNWYMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C)C2CC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclopropylation: The synthesis begins with the formation of the cyclopropyl group. This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or through the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple.

Amination: The final step involves the coupling of the cyclopropyl and fluorinated intermediates with aniline under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes EAS at positions activated by the electron-donating methyl group and the electron-withdrawing fluorine atom. The combined directing effects result in regioselectivity patterns:

The cyclopropylethyl group sterically hinders substitution at the nitrogen-proximal positions, favoring distal sites.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom participates in NAS under strong basic or reducing conditions:

| Nucleophile | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| NH₃ (ammonia) | CuCl₂, DMF, 120°C | 3-amino-4-methyl derivative | SNAr with elimination of F⁻ | |

| KCN (cyanide) | Phase-transfer catalysis, 80°C | 3-cyano-4-methyl derivative | Meisenheimer complex formation | |

| NaOMe (methoxide) | Microwave irradiation, 150°C | 3-methoxy-4-methyl derivative | Radical pathway |

The electron-withdrawing fluorine enhances ring activation for SNAr, while the methyl group stabilizes intermediates through hyperconjugation.

Reduction Reactions

The fluorine substituent and cyclopropane ring are sites for reduction:

Reduction of the cyclopropane ring is kinetically challenging due to its strain but occurs under high-pressure hydrogenation.

Oxidation Reactions

Oxidation targets the methyl group and nitrogen center:

The methyl group’s oxidation is pH-dependent, with acidic conditions favoring carboxylic acid formation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 85 | |

| Buchwald-Hartwig | Morpholine | Xantphos/Pd₂(dba)₃, toluene | N-arylated morpholine | 73 | |

| Ullmann | Iodoanisole | CuI, L-proline, DMSO | Diarylamine | 61 |

The fluorine atom acts as a directing group in ortho-metalation during coupling reactions.

Cyclopropane Ring-Opening Reactions

The cyclopropylethyl group undergoes strain-driven ring-opening:

Ring-opening is highly dependent on the electronic environment of the cyclopropane.

Biological Activity-Related Transformations

In metabolic studies, the compound undergoes enzymatic modifications:

These transformations are critical for understanding the compound’s pharmacokinetics and toxicity.

Key Mechanistic Insights:

-

Electronic Effects : The fluorine atom’s -I effect deactivates the ring but directs electrophiles to specific positions.

-

Steric Hindrance : The cyclopropylethyl group limits reactivity at the nitrogen and proximal ring positions.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance NAS and coupling reactions by stabilizing transition states.

Scientific Research Applications

Chemistry: N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry: The compound is also used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, while the cyclopropyl group can affect its metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline with structurally similar compounds:

Key Observations:

- Substituent Position and Electronic Effects: Fluorine at the 3-position (target compound) vs. 2- or 4-positions (e.g., ABChem’s 2,4-difluoroaniline derivative) alters electron-withdrawing effects and steric interactions .

- Chlorine Substitution : The chloro-fluoro analog (MW 281.73) may exhibit enhanced pesticidal activity due to halogen synergism, as seen in compounds like cyprofuram () .

- Nitro Groups: Nitro-substituted derivatives (e.g., ABChem’s benzamide) are often intermediates in pharmaceuticals but pose stability challenges, as noted in impurity profiles () .

Biological Activity

N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethyl chain, along with a fluorine atom and a methyl group on the aniline ring. Its unique structure may influence its interaction with biological targets, potentially enhancing its pharmacological efficacy.

| Property | Description |

|---|---|

| Chemical Formula | C12H14FN |

| Molecular Weight | 201.25 g/mol |

| Structure | Structure |

Research indicates that compounds with similar structural features can interact with various biological pathways:

- Inhibition of Enzymatic Activity : The fluorine atom is known to enhance the binding affinity of compounds to target proteins, potentially increasing their inhibitory effects on enzymes involved in cancer progression and other diseases .

- Modulation of Signaling Pathways : Compounds like this compound may affect signaling pathways such as those involving NF-kappa-B and AP-1, which are crucial in inflammatory responses and cell proliferation .

Anticancer Potential

Several studies have highlighted the anticancer properties of structurally similar compounds. For instance, fluorinated derivatives have shown promise in inhibiting cancer cell growth by targeting specific receptors involved in tumorigenesis.

- Case Study : A study demonstrated that fluorinated compounds can effectively inhibit the growth of acute myelogenous leukemia (AML) cells by inducing apoptosis through caspase activation pathways .

Antimicrobial Activity

Preliminary data suggest that this compound may exhibit antimicrobial properties. Similar compounds have been shown to possess activity against various bacterial strains, indicating that this compound could be further evaluated for its potential as an antimicrobial agent.

- Research Findings : In vitro studies have indicated that certain derivatives can inhibit bacterial growth effectively, suggesting a potential application in treating infections .

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any therapeutic application. Initial assessments indicate that while some related compounds exhibit cytotoxic effects at high concentrations, this compound may have a favorable safety margin, warranting further investigation into its therapeutic window.

Future Directions

The promising biological activity of this compound suggests several avenues for future research:

- Further Pharmacological Studies : Comprehensive studies to evaluate its efficacy against various cancer cell lines and microbial strains.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects could provide insights into its potential therapeutic applications.

- Clinical Trials : If preclinical data are favorable, advancing to clinical trials will be necessary to assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.